molecular formula C20H24ClN3O2 B3507871 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B3507871
M. Wt: 373.9 g/mol
InChI Key: LZVKCRWEZKHVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. This compound belongs to the class of benzamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the inhibition of PARP and tankyrase enzymes. PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. Tankyrase is involved in the regulation of the Wnt signaling pathway, and its inhibition can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide have been extensively studied. It has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, ovarian, and prostate cancer. In addition, it has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, it has been found to exhibit favorable pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against PARP and tankyrase enzymes, its favorable pharmacokinetic properties, and its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful evaluation.

Future Directions

There are several future directions for the research and development of 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Evaluation of the compound's efficacy in animal models of cancer.
3. Investigation of the compound's potential for combination therapy with other anticancer agents.
4. Development of analogs of the compound with improved pharmacological properties.
5. Investigation of the compound's potential for the treatment of other diseases, such as neurodegenerative disorders.
Conclusion
In conclusion, 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a promising compound with potential applications in the field of drug development. Its potent inhibitory activity against PARP and tankyrase enzymes, favorable pharmacokinetic properties, and ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. However, careful evaluation of its potential toxicity is required to ensure its safety for use in humans.

Scientific Research Applications

3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in the field of drug development. It has been found to exhibit potent inhibitory activity against certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been shown to have therapeutic potential in cancer treatment, and 3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to be a promising candidate for this purpose.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-3-26-19-9-4-15(14-18(19)21)20(25)22-16-5-7-17(8-6-16)24-12-10-23(2)11-13-24/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVKCRWEZKHVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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